molecular formula C8H14N4O B2746784 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide CAS No. 1856028-61-9

3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2746784
CAS No.: 1856028-61-9
M. Wt: 182.227
InChI Key: DLZVTBYGXFAIEU-UHFFFAOYSA-N
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Description

3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide (CAS 1856028-61-9) is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol . This compound is part of the pyrazole family, a class of heterocyclic structures known for their significant and diverse biological properties, which include serving as key intermediates in medicinal chemistry and drug development . As a functionalized pyrazole, it features both amino and carboxamide groups, making it a valuable building block for synthesizing more complex molecules, such as pyrazolo[1,5-a]pyrimidines, which are structures of interest in pharmaceutical research . Researchers utilize this compound and its derivatives in exploratory studies, including the investigation of antibacterial and anti-biofilm activities against various pathogens . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) prior to use. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N,2-diethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-10-8(13)6-5-7(9)11-12(6)4-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZVTBYGXFAIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NN1CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile to Carboxamide Conversion

The hydrolysis of nitriles to carboxamides is a pivotal step in synthesizing the N,N-diethyl group. LiBH₄-mediated reduction, as described in patent CN105646355A, reduces methyl 5-cyano-1-methyl-pyrazole-3-carboxylate to 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile. For ethyl analogues, LiBH₄ in THF/methanol at 20–25°C selectively reduces the nitrile to a primary amine, which is then acylated with ethyl chloroformate to form the N,N-diethyl carboxamide. This method achieves yields of 65–70% with minimal byproducts.

Amination at Position 3

Introducing the 3-amino group requires nitration followed by reduction or direct substitution. Yıldırım and Kandemirli reported amination via Hofmann rearrangement of pyrazole-3-carboxamides using bromine in NaOH. For 1-ethyl-pyrazole-5-carboxamide, treatment with NaNO₂/HCl at 0°C forms the 3-nitro derivative, which is hydrogenated over Pd/C to yield the 3-amino product. This two-step process attains 80% overall yield with high regioselectivity.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and regioselectivity:

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Alkylation Diethyl pyrazole-3,5-dicarboxylate Iodoethane, K₂CO₃ 68 95 High
Cyclocondensation Ethyl 3-cyano-3-aminocrotonate Ethyl hydrazine, HCl 72 90 Moderate
Functional Interconversion 1-Ethyl-pyrazole-5-carbonitrile LiBH₄, Ethyl chloroformate 65 88 Low

Alkylation routes offer superior scalability but require stringent control over reaction conditions to avoid dialkylation. Cyclocondensation provides moderate yields but integrates the amino and carboxamide groups in fewer steps. Functional interconversion is less efficient but permits late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide with structurally related pyrazole carboxamides, highlighting substituent variations and their impacts:

Compound Name Substituents (Positions) Key Features Melting Point (°C) Synthetic Yield Reference
This compound N1: Ethyl; C3: NH₂; C5: CONHCH₂CH₃ High lipophilicity due to ethyl groups Not reported Not reported -
3-Amino-N-methyl-1H-pyrazole-5-carboxamide N1: H; C3: NH₂; C5: CONHCH₃ Reduced lipophilicity vs. diethyl analog Not reported 14% (compound 35)
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide N1: Ethyl; C3: CF₃; C5: CONHCH₂CH₂NH₂ Enhanced polarity via CF₃ and aminoethyl Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C4: Cl; C3: CH₃; C5: CONH-aryl Bulky aryl substituents; high crystallinity 133–135 68%
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide N1: 3-Cl-Ph; C5: OCH₃; C3: CONHCH₃ Electron-withdrawing Cl and OCH₃ groups Not reported Not reported

Key Observations:

  • Crystallinity: Bulky aryl groups (e.g., compound 3a) improve crystallinity and melting points, aiding purification .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃) modulate electron density on the pyrazole ring, affecting reactivity and binding interactions .

Biological Activity

3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N4O, characterized by a pyrazole ring with an amino group and a carboxamide functional group. Its structure allows for various interactions with biological targets, contributing to its pharmacological profile.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino and carboxamide groups facilitates hydrogen bonding and other interactions that can enhance binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in cancer pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, impacting cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammatory responses.

Case Studies

  • Cytotoxicity Screening : A study screened various pyrazole derivatives against different cancer cell lines, revealing that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics.
  • Mechanistic Insights : Another investigation into the molecular mechanisms revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N,1-diethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process:

Pyrazole ring formation : React hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole core .

Alkylation : Introduce diethyl groups via nucleophilic substitution using ethyl halides or Mitsunobu reactions, requiring careful control of base (e.g., potassium carbonate) and solvent (e.g., DMF) .

Carboxamide formation : Couple the pyrazole intermediate with an appropriate amine using coupling agents like EDCl/HOBt in DMF .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) and reaction time (12–24 hrs) to maximize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and ethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carboxamide C=O stretches (~1650 cm1^{-1}) and NH2_2 vibrations (~3300 cm1^{-1}) .

Q. How can purity and stability be assessed during storage?

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor via HPLC and compare retention times .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) influence biological activity?

  • Methodology : Perform Structure-Activity Relationship (SAR) studies:

Synthesize analogs with varying alkyl chains (e.g., methyl, propyl).

Test in vitro against target enzymes (e.g., kinases) or cell lines (e.g., cancer models).

  • Key Finding : Ethyl groups enhance lipophilicity and membrane permeability compared to methyl analogs, as shown in similar pyrazole carboxamides .

Q. What computational approaches predict binding interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations to assess binding stability .
  • Quantum Chemical Calculations : Compute electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can conflicting data from NMR and X-ray crystallography be resolved?

  • Case Study : If NMR suggests rotational freedom in the ethyl groups but X-ray shows a rigid conformation:

Perform variable-temperature NMR to probe dynamic behavior.

Use Density Functional Theory (DFT) to model energy barriers for rotation .

  • Resolution : Confirm that crystal packing forces stabilize a specific conformation not observed in solution .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Byproduct Analysis : Identify impurities via LC-MS and trace their origin (e.g., incomplete alkylation).
  • Process Optimization :

  • Use flow chemistry to enhance mixing and reduce side reactions .
  • Employ scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .

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